N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
Description
The exact mass of the compound this compound is 410.18417193 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-25-13-11-17-18(23(25)27)6-5-7-19(17)30-15-22(26)24-12-10-16-8-9-20(28-2)21(14-16)29-3/h5-9,11,13-14H,4,10,12,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWKGDDOJXSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. Its structure includes a dimethoxyphenyl group and an isoquinoline derivative, which are known to influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins such as p53 and cyclins .
Neuroprotective Effects
Studies have shown that derivatives of isoquinoline can provide neuroprotective effects by:
- Inhibiting Neuroinflammation : They reduce the production of pro-inflammatory cytokines in neuronal cells, thereby protecting against neurodegenerative diseases .
Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against various pathogens:
| Pathogen Type | Activity Level |
|---|---|
| Bacteria (e.g., E. coli) | Moderate Inhibition |
| Fungi (e.g., Candida albicans) | Significant Inhibition |
This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Study :
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the side chains have been shown to significantly affect its potency against cancer cells and pathogens.
Synthesis Optimization
Researchers are exploring various synthetic pathways to improve yield and purity. For example:
Where A represents the starting material containing the dimethoxyphenyl group and B represents the isoquinoline derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a dihydroisoquinoline moiety. These structural features contribute to its biological activity.
Scientific Research Applications
-
Pharmacological Activity
- Lipoxygenase Inhibition : The compound has been identified as a potential lipoxygenase inhibitor. Lipoxygenases are enzymes that play a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes involved in inflammatory responses. Inhibition of these enzymes can be beneficial in treating conditions such as asthma, allergies, and other inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that derivatives of the compound may exhibit anticancer properties. Research indicates that certain isoquinoline derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
-
Neuroprotective Effects
- Some studies have explored the neuroprotective effects of similar compounds. The dihydroisoquinoline structure is known for its neuroprotective properties, which may extend to this compound as well. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
- Analgesic and Anti-inflammatory Effects
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Lipoxygenase Inhibition | Inhibits lipoxygenase enzyme activity | Reduces inflammation in asthma and allergies |
| Anticancer Activity | Induces apoptosis in cancer cells | Potential treatment for various cancers |
| Neuroprotection | Protects neurons from degeneration | May aid in treatment of neurodegenerative diseases |
| Analgesic Effects | Modulates pain pathways | Provides relief from chronic pain |
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
